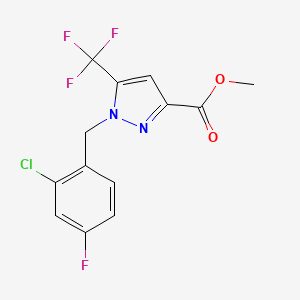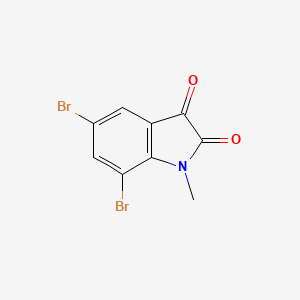![molecular formula C13H11BrF4N6O2 B10902886 [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}methanone](/img/structure/B10902886.png)
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}methanone is a complex organic compound that features multiple pyrazole rings and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}methanone involves several steps:
Formation of the pyrazole rings: This can be achieved through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Introduction of difluoromethyl groups: This step typically involves the use of difluoromethylating agents such as bromodifluoromethane in the presence of a base.
Coupling reactions: The final step involves coupling the different pyrazole units through a methanone linker, which can be achieved using reagents like formaldehyde or other carbonyl compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl group in the methanone linker can be reduced to a hydroxyl group.
Substitution: The bromo group on the pyrazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Material Science:
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore for the development of new drugs targeting specific enzymes or receptors.
Biological Probes: Can be used in the design of probes for studying biological processes.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its unique chemical properties.
Polymer Science: Can be incorporated into polymers to modify their properties.
Mechanism of Action
The mechanism of action of [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}methanone depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The difluoromethyl groups can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- [3,5-bis(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}methanone
- [3,5-bis(methyl)-4,5-dihydro-1H-pyrazol-1-yl]{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}methanone
Uniqueness
The presence of difluoromethyl groups and a bromo-substituted pyrazole ring makes [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}methanone unique. These functional groups can significantly influence the compound’s reactivity, stability, and biological activity, distinguishing it from similar compounds.
Properties
Molecular Formula |
C13H11BrF4N6O2 |
|---|---|
Molecular Weight |
439.16 g/mol |
IUPAC Name |
[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-[1-[(4-bromopyrazol-1-yl)methyl]pyrazol-3-yl]methanone |
InChI |
InChI=1S/C13H11BrF4N6O2/c14-7-4-19-23(5-7)6-22-2-1-8(20-22)11(25)24-13(26,12(17)18)3-9(21-24)10(15)16/h1-2,4-5,10,12,26H,3,6H2 |
InChI Key |
UOBGLRDHAMMOLD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN(C1(C(F)F)O)C(=O)C2=NN(C=C2)CN3C=C(C=N3)Br)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(E)-{4-methoxy-3-[(2-nitrophenoxy)methyl]phenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B10902808.png)

![7-(difluoromethyl)-N-[2-(3,4-dihydroxyphenyl)ethyl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10902819.png)
![N,N-Dimethyl-2-[(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]-1-propanamine](/img/structure/B10902827.png)
![5-(difluoromethyl)-4-{[(E)-(1-ethyl-1H-pyrazol-4-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10902832.png)
![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-3-(3,4-dihydroxyphenyl)propanehydrazide](/img/structure/B10902834.png)
![ethyl [2-(1-ethyl-1H-pyrazol-4-yl)-1H-benzimidazol-1-yl]acetate](/img/structure/B10902844.png)
![Methyl 3-(4-(difluoromethyl)-3-methyl-6-oxo-2-propyl-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate](/img/structure/B10902851.png)
![2-[4-Chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-N~1~-[4-(piperidinosulfonyl)phenyl]acetamide](/img/structure/B10902854.png)

![N,N'-bis[4-(butan-2-yl)phenyl]pyridine-2,6-dicarboxamide](/img/structure/B10902878.png)
![ethyl (2E)-7-methyl-3-oxo-2-[4-(propan-2-yloxy)benzylidene]-5-[4-(propan-2-yloxy)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10902881.png)
![4-butoxy-N-{4-oxo-2-[2-(prop-2-en-1-yloxy)phenyl]-1,4-dihydroquinazolin-3(2H)-yl}benzamide](/img/structure/B10902904.png)
![2-[(3-bromophenyl)amino]-N'-[(E)-pyridin-4-ylmethylidene]butanehydrazide](/img/structure/B10902919.png)
